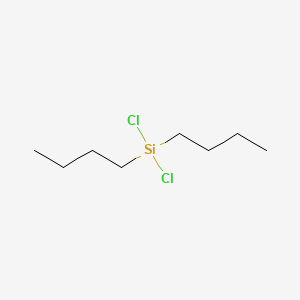

Dibutyldichlorosilane

説明

特性

IUPAC Name |

dibutyl(dichloro)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18Cl2Si/c1-3-5-7-11(9,10)8-6-4-2/h3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJKDOKBDBHYMAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Si](CCCC)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18Cl2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

97036-65-2 | |

| Record name | Silane, dibutyldichloro-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97036-65-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID9063035 | |

| Record name | Silane, dibutyldichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9063035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3449-28-3 | |

| Record name | Dibutyldichlorosilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3449-28-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silane, dibutyldichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003449283 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, dibutyldichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silane, dibutyldichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9063035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | dibutyl(dichloro)silane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Industrial Preparation via the Rochow Process

The primary industrial method for producing dibutyldichlorosilane is an adaptation of the Rochow process, which is the direct synthesis of organochlorosilanes by reacting elemental silicon with alkyl chlorides in the presence of a copper catalyst.

-

$$

\text{Si (solid)} + 2 \text{C}4\text{H}9\text{Cl} \xrightarrow[\text{Cu catalyst}]{\text{high temperature}} (C4H9)2SiCl2

$$ -

- The reaction occurs at elevated temperatures (typically 250–300 °C).

- Copper or copper-containing catalysts facilitate the reaction.

- The process yields a mixture of chlorosilanes, from which this compound is isolated by fractional distillation.

- This method is favored for its scalability and efficiency in industrial settings.

-

- Direct conversion from elemental silicon and butyl chloride.

- High throughput suitable for commercial production.

- Established technology with well-understood parameters.

Laboratory Synthesis via Grignard Reagent Route

A widely used laboratory-scale method involves the reaction of silicon tetrachloride with butylmagnesium chloride (a Grignard reagent), producing this compound through nucleophilic substitution.

-

$$

\text{SiCl}4 + 2 \text{C}4\text{H}9\text{MgCl} \rightarrow (C4H9)2SiCl2 + 2 \text{MgCl}2

$$ -

- Typically conducted under inert atmosphere (nitrogen or argon) to prevent moisture interference.

- Solvent: Ether or tetrahydrofuran (THF) is commonly used.

- Temperature control is critical to manage reactivity and yield.

-

- The Grignard reagent is prepared separately by reacting magnesium metal with butyl chloride in anhydrous conditions.

- The reaction proceeds via nucleophilic attack on silicon tetrachloride, substituting chloride atoms with butyl groups.

- The byproduct magnesium chloride is removed by filtration.

-

- Allows for controlled synthesis of this compound with high purity.

- Suitable for research and small-scale synthesis.

- Enables functional group tolerance and modification possibilities.

Hydrosilylation Route for Diorgano Dichlorosilanes

Hydrosilylation of alkenes with dichlorosilane is an alternative synthetic route to prepare diorganodichlorosilanes, including this compound derivatives.

-

- Catalyzed by platinum complexes such as hexachloroplatinic acid.

- 1-Alkenes (e.g., 1-hexene) react with dichlorosilane under mild conditions (around 15 °C).

- The reaction proceeds with anti-Markovnikov selectivity, adding Si-H across the alkene double bond.

-

- Induction period of 5–30 minutes before reaction onset.

- Reaction time typically 2 hours under stirring.

- Side reactions and catalyst poisoning can reduce yields (typically 10–30%).

- Two-step hydrosilylation can improve yields by isolating intermediates.

-

- Side reactions such as polymerization and rearrangements may occur.

- Catalyst sensitivity requires careful handling.

Grignard-Based Synthesis with Detailed Process Control (Patent Insight)

A patented method for synthesizing ditertbutyldichlorosilane (a related compound) provides a detailed two-step Grignard synthesis protocol that can be adapted for this compound:

Step 1: Preparation of Grignard reagent by reacting magnesium chips with tert-butyl chloride in oxolane solvent under nitrogen at controlled temperatures (below 50 °C), followed by insulation at 50–52 °C for 2 hours.

Step 2: Reaction of prepared Grignard reagent with trichlorosilane alkane solution at low temperature (-8 to -5 °C), followed by 2 hours insulation.

Purification: Filtration and vacuum distillation yield product with purity >98%.

-

- Low toxicity solvent (oxolane) used.

- Reduced energy consumption and production risk.

- High chlorination utilization rate and cost efficiency.

Electrochemical Synthesis (Research Exploration)

Electroreductive synthesis methods have been explored for silylene-germylene copolymers involving this compound as a monomer:

-

- Electrolysis of this compound with other silanes in dry tetrahydrofuran under argon.

- Use of magnesium electrodes and lithium perchlorate electrolyte.

- Controlled passage of electric charge (4F/mol) leads to polymer formation.

Summary Table of Preparation Methods

| Method | Reaction Type | Key Reagents/Conditions | Scale | Yield/Purity | Notes |

|---|---|---|---|---|---|

| Rochow Process | Direct synthesis | Silicon + Butyl chloride, Cu catalyst, 250–300 °C | Industrial | High | Scalable, efficient, industrial standard |

| Grignard Reagent Route | Nucleophilic substitution | SiCl4 + Butylmagnesium chloride, inert atmosphere, ether/THF | Laboratory | High purity | Controlled, suitable for research |

| Hydrosilylation | Catalytic addition | Dichlorosilane + 1-alkenes, Pt catalyst, 15 °C | Laboratory | Moderate (10–30%) | Side reactions, catalyst sensitivity |

| Patented Grignard Process | Controlled Grignard synthesis | Mg + tert-butyl chloride in oxolane, then reaction with trichlorosilane alkane | Pilot/Industrial | >98% purity | Low toxicity solvent, energy efficient |

| Electrochemical Synthesis | Electroreduction | This compound + silanes, Mg electrodes, THF, LiClO4 electrolyte | Research | N/A (polymer focus) | Alternative, advanced materials synthesis |

科学的研究の応用

Chemical Synthesis

Precursor for Organosilicon Compounds

DBDCS is widely utilized as a precursor in the synthesis of organosilicon compounds, particularly siloxanes and silicones. These compounds are essential in various applications, including sealants, adhesives, and coatings due to their excellent thermal stability and resistance to moisture.

Hydrosilylation Reactions

Dibutyldichlorosilane can be employed in hydrosilylation reactions, where it reacts with alkenes to form siloxanes. This process is efficient for creating di-n-alkyldichlorosilanes, which serve as monomers for polysilanes and polysiloxanes. The reaction conditions can be optimized using different platinum catalysts to enhance yield and selectivity .

Surface Modification

Silylation of Surfaces

DBDCS is effective for modifying the surface properties of porous materials through a process known as silylation. It reacts with hydroxyl groups on surfaces to create hydrophobic or hydrophilic characteristics. This property is particularly useful in the development of advanced materials with tailored surface functionalities.

Applications in Nanotechnology

In nanotechnology, DBDCS has been used to modify the surfaces of nanoparticles and nanostructures, enhancing their stability and compatibility in various environments. This modification can significantly affect the wettability and reactivity of materials used in drug delivery systems and biosensors .

Biomedical Applications

Drug Delivery Systems

this compound plays a role in developing drug delivery systems by modifying polymeric carriers. Its ability to form stable silicon-oxygen bonds allows for the creation of biocompatible materials that can encapsulate therapeutic agents effectively. Studies have demonstrated its potential in enhancing the bioavailability and controlled release of drugs .

Synthesis of Antitumor Agents

Research has shown that DBDCS can be utilized in the semi-synthesis of paclitaxel, a well-known antitumor drug. The compound's reactivity allows for modifications that enhance the drug's efficacy against cancer cells while minimizing side effects .

Industrial Applications

Sealants and Adhesives

In industry, DBDCS is integral to producing sealants, adhesives, and coatings due to its ability to form durable silicon-oxygen bonds. These materials exhibit excellent adhesion properties and resistance to environmental factors such as moisture and temperature fluctuations.

Coatings for Electronics

DBDCS is also used in the electronics industry for coating substrates to improve their electrical insulation properties. The resulting coatings are crucial for enhancing the performance and longevity of electronic components.

Case Studies

作用機序

The primary mechanism of action for dibutyldichlorosilane involves its reactivity with nucleophiles such as water and alcohols. The silicon-chlorine bonds are highly susceptible to nucleophilic attack, leading to the formation of silanols or siloxanes. This reactivity is crucial for its applications in surface modification and polymer synthesis .

類似化合物との比較

Key Observations :

This compound:

Dimethyldichlorosilane:

Di(n-dodecyl)dichlorosilane:

- Prepared using n-dodecylmagnesium bromide and silicon tetrachloride, producing high-molecular-weight polysilanes suited for hydrophobic coatings .

Reactivity and Application Performance

Surface Modification Efficiency:

A study comparing dichlorosilanes dissolved in supercritical CO₂ demonstrated:

生物活性

Dibutyldichlorosilane (DBDCS) is a silane compound with significant industrial applications, particularly in the synthesis of organosilicon materials. However, its biological activity has garnered attention in recent years, especially concerning its potential therapeutic applications and interactions within biological systems.

Chemical Structure and Properties

This compound has the molecular formula CHClSi, characterized by two butyl groups and two chlorine atoms attached to a silicon atom. This structure allows DBDCS to participate in various chemical reactions, including silylation processes that modify organic molecules.

Mechanism of Biological Activity

Research indicates that DBDCS and its derivatives exhibit diverse biological activities, including:

- Antimicrobial Properties : Some studies suggest that silane compounds can disrupt microbial cell membranes, leading to cell death. For instance, derivatives of DBDCS have been evaluated for their efficacy against various bacterial strains, demonstrating potential as antimicrobial agents.

- Anticancer Activity : DBDCS has been explored for its role in the semi-synthesis of paclitaxel, a well-known anticancer drug. The compound's unique mode of action is believed to enhance the bioavailability and efficacy of paclitaxel in cancer treatment protocols .

- Inflammatory Response Modulation : Compounds related to DBDCS have shown promise in modulating inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. This suggests a role in treating inflammatory diseases.

Antimicrobial Activity

A study conducted on the antimicrobial effects of silylated compounds found that DBDCS derivatives exhibited significant inhibition against Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of the bacterial cell wall integrity.

Anticancer Applications

In a notable case, research demonstrated that DBDCS could be utilized in the synthesis of modified paclitaxel analogs. These analogs showed enhanced antitumor activity in vitro and in vivo models, indicating that DBDCS plays a crucial role in improving therapeutic outcomes for cancer patients .

Data Tables

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling dibutyldichlorosilane in laboratory settings?

- Methodological Answer : this compound reacts violently with water, releasing HCl gas. Use inert atmosphere techniques (e.g., gloveboxes, Schlenk lines) and ensure proper PPE (nitrile gloves, face shields). Store under dry argon or nitrogen, and avoid contact with moisture. Hydrolysis byproducts should be neutralized with sodium bicarbonate .

Q. How does this compound hydrolyze, and what are the reaction products?

- Methodological Answer : Hydrolysis proceeds via nucleophilic attack by water on the silicon center, yielding dichlorosilanol intermediates that condense into siloxane polymers. The reaction produces HCl gas, requiring titration or gas trapping for safe disposal. Kinetic studies suggest hydrolysis rates depend on solvent polarity and temperature .

Q. What analytical techniques are standard for characterizing this compound-derived polymers?

- Methodological Answer :

- NMR Spectroscopy : NMR identifies siloxane connectivity (e.g., D, T, or Q units).

- GPC : Determines molecular weight () and polydispersity ().

- FTIR : Confirms Si-Cl (600–700 cm) and Si-O-Si (1000–1100 cm) bonds .

Advanced Research Questions

Q. How can electroreductive copolymerization of this compound be optimized for controlled polymer architectures?

- Methodological Answer : Use macroinitiators (e.g., triphenylsilyl-terminated polysilanes) to achieve block copolymers. Key parameters:

- Electrode Material : Pt or Ni cathodes enhance electron transfer.

- Solvent : THF or DMF stabilizes reactive intermediates.

- Current Density : 5–10 mA/cm balances chain growth and termination.

Example: this compound (3h) with dichloromethylphenylsilane (3a) yields copolymers with and .

Q. How to resolve contradictions in molecular weight data for polysilanes synthesized via different methods?

- Methodological Answer : Discrepancies arise from initiator efficiency and side reactions (e.g., chain transfer). Compare:

- Electroreductive Polymerization : Narrower polydispersity () due to controlled initiation.

- Anionic Polymerization : Broader distributions () from competing termination pathways.

Validate using MALDI-TOF MS to detect oligomer populations .

Q. What strategies enable functionalization of this compound-derived polymers for optoelectronic applications?

- Methodological Answer :

- Post-Polymerization Modification : Hydrosilylation with alkenes/alkynes introduces side chains.

- Block Copolymer Design : UV absorption spectra (e.g., for poly(dibutylsilane)) correlate with conjugation length, tunable via copolymer composition .

Q. How to analyze thermal degradation pathways of polysilanes synthesized from this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。